molecular formula C19H20N2O4 B11698532 (2E)-3-(4-methoxyphenyl)-N'-[(4-methylphenoxy)acetyl]prop-2-enehydrazide

(2E)-3-(4-methoxyphenyl)-N'-[(4-methylphenoxy)acetyl]prop-2-enehydrazide

Cat. No.: B11698532
M. Wt: 340.4 g/mol
InChI Key: VITVUKNFKHZNAO-KPKJPENVSA-N
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Description

N’-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of methoxy and methylphenoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE typically involves the reaction of 4-methoxyphenylprop-2-enoyl chloride with 4-methylphenoxyacetic acid hydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of methoxy and methylphenoxy groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N'-[2-(4-methylphenoxy)acetyl]prop-2-enehydrazide

InChI

InChI=1S/C19H20N2O4/c1-14-3-8-17(9-4-14)25-13-19(23)21-20-18(22)12-7-15-5-10-16(24-2)11-6-15/h3-12H,13H2,1-2H3,(H,20,22)(H,21,23)/b12-7+

InChI Key

VITVUKNFKHZNAO-KPKJPENVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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